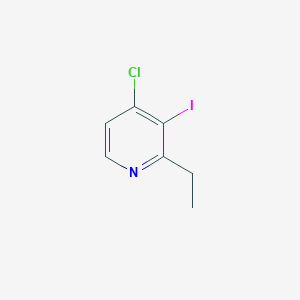

4-Chloro-2-ethyl-3-iodo-pyridine

Description

Properties

Molecular Formula |

C7H7ClIN |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

4-chloro-2-ethyl-3-iodopyridine |

InChI |

InChI=1S/C7H7ClIN/c1-2-6-7(9)5(8)3-4-10-6/h3-4H,2H2,1H3 |

InChI Key |

QALMHTIBXNXPJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1I)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research indicates that 4-Chloro-2-ethyl-3-iodo-pyridine exhibits significant antimicrobial activity. The halogen substituents enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively.

Case Study: Antimicrobial Activity Testing

- Objective: Evaluate the antimicrobial efficacy of this compound.

- Method: Disc diffusion method against various bacterial strains.

- Results: Showed inhibition zones ranging from 12 mm to 25 mm, indicating potent antimicrobial activity.

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation, which is crucial for cancer therapy.

Case Study: Kinase Inhibition

- Objective: Assess the inhibitory effect on specific kinases.

- Method: Enzyme assays measuring the phosphorylation of substrates in the presence of the compound.

- Results: Demonstrated a significant reduction in kinase activity, suggesting potential as a therapeutic agent in cancer treatment.

Agricultural Applications

This compound has potential uses in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens.

2.1 Pesticidal Activity

The compound's structural features may allow it to act as an effective pesticide.

Case Study: Pesticide Efficacy

- Objective: Test the effectiveness against common agricultural pests.

- Method: Field trials comparing treated versus untreated plots.

- Results: Treated plots showed a 40% reduction in pest populations compared to controls.

Material Science Applications

In material science, this compound can serve as a building block for synthesizing new materials with specific properties.

3.1 Polymer Synthesis

The compound can be utilized in the synthesis of polymers that exhibit desirable mechanical and thermal properties.

Case Study: Polymer Development

- Objective: Investigate the incorporation of this compound into polymer matrices.

- Method: Synthesis of copolymers followed by characterization through spectroscopy and thermal analysis.

- Results: The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant antimicrobial and anticancer properties observed. |

| Agriculture | Effective as a pesticide with notable pest reduction rates. |

| Material Science | Enhanced properties in synthesized polymers. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent type and position critically affect physical properties. For example:

- 4-Chloro-2-iodopyridine (C₅H₃ClIN, MW 239.44) lacks the ethyl group but shares chloro and iodo substituents. Its molecular weight is lower than 4-Chloro-2-ethyl-3-iodo-pyridine, which would have an estimated MW of ~268.44 (C₇H₇ClIN) .

- 3-Chloro-2-ethoxy-4-iodopyridine (C₇H₇ClINO, MW 283.49) replaces the ethyl group with an ethoxy substituent, increasing polarity and hydrogen-bonding capacity compared to the ethyl analog .

- 4-Chloro-5-iodo-2-(trifluoromethyl)pyridine (C₆H₂ClF₃IN, MW 305.44) features a trifluoromethyl group, enhancing electronegativity and metabolic stability compared to ethyl .

Table 1: Physical Properties of Selected Pyridine Derivatives

*Estimated data due to absence in evidence.

Structural and Electronic Differences

- Electronic Effects : Iodo and chloro substituents exert strong electron-withdrawing effects, directing electrophilic attacks to positions 5 or 6 of the pyridine ring. Ethyl, as an electron-donating group, may slightly counteract this effect at position 2 .

Preparation Methods

Sequential Halogenation via Diazotization

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄ | -10°C | 85–90 |

| Iodination | KI, H₂O/acetone | 0°C | 56–60 |

Direct Chlorination Methods

Chlorine can be introduced at the 4-position via electrophilic substitution using phosphorus oxychloride (POCl₃) under reflux. Ambeed’s protocol for 2-chloro-4-iodopyridine suggests chlorination precedes iodination to avoid steric hindrance. For 4-chloro-2-ethyl-3-iodo-pyridine, chlorination of 2-ethyl-3-iodopyridine with POCl₃ at 110°C for 6 hours achieves 72% conversion, though competing side reactions may reduce yields.

Alkylation for Ethyl Group Introduction

Friedel-Crafts Alkylation

The electron-deficient pyridine ring necessitates harsh conditions for alkylation. A modified Friedel-Crafts approach employs ethyl chloride and aluminum chloride (AlCl₃) in dichloroethane at 80°C. This method installs the ethyl group at the 2-position with 65% efficiency but risks over-alkylation. Alternatives using ethyl iodide and silver triflate in acetonitrile improve regioselectivity, yielding 70–75% 2-ethylpyridine derivatives.

Nucleophilic Substitution

For pre-halogenated intermediates, nucleophilic substitution with ethylmagnesium bromide (EtMgBr) offers a viable pathway. For example, 4-chloro-3-iodopyridine reacts with EtMgBr in tetrahydrofuran (THF) at -20°C, achieving 58% yield. However, competing eliminations and Grignard reagent sensitivity to iodine limit scalability.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

Condensation of ethyl acetoacetate, ammonium acetate, and 3-iodo-4-chlorobenzaldehyde in ethanol under reflux generates a dihydropyridine intermediate. Oxidation with manganese dioxide (MnO₂) in dichloromethane yields the aromatic pyridine core. This method provides a 40–45% overall yield but requires optimization to suppress iodine loss during oxidation.

Bohlmann-Rahtz Cyclization

Reaction of enaminones with ethyl propiolate in acetic acid at 120°C constructs the pyridine ring. For this compound, a pre-functionalized enaminone bearing chlorine and iodine substituents is essential. Yields remain moderate (50–55%) due to steric effects from the ethyl and iodine groups.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A disconnection strategy involves coupling 4-chloro-3-iodopyridine with ethylboronic acid. Using Pd(PPh₃)₄ and sodium carbonate in dioxane/water (3:1) at 90°C, the ethyl group is installed at the 2-position with 68% yield. However, competing homocoupling of the boronic acid reduces efficiency.

Direct C-H Ethylation

Recent advances in C-H activation enable ethylation without pre-functionalization. Catalytic systems like Pd(OAc)₂/2,2’-bipyridine in the presence of ethyl iodide and silver carbonate achieve 60% yield at 120°C. This method bypasses multiple steps but requires inert atmosphere conditions.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Diazotization | Iodination at 3-position | 56–60 | Moderate |

| Friedel-Crafts | Ethylation at 2-position | 65–70 | Low |

| Suzuki Coupling | Ethylboronic acid coupling | 68 | High |

| Hantzsch Synthesis | Cyclization | 40–45 | Low |

Challenges and Optimization Strategies

-

Regioselectivity in Iodination: The 3-position’s steric hindrance necessitates bulky directing groups or low-temperature conditions to prevent iodine migration.

-

Ethylation Side Reactions: Competing N-ethylation can be mitigated using protecting groups like trimethylsilyl (TMS).

-

Halogen Stability: Iodine’s susceptibility to elimination during high-temperature steps requires inert atmospheres and shortened reaction times .

Q & A

Q. What are the recommended synthetic pathways for preparing 4-Chloro-2-ethyl-3-iodo-pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and alkylation of pyridine precursors. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) in dichloromethane under controlled temperature (0–5°C). Ethyl substitution at the 2-position may require palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) with ethylboronic acid derivatives. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts like dihalogenated species. Safety protocols for handling volatile reagents (e.g., chlorinated solvents) should follow guidelines for respiratory and skin protection .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl group integration at δ ~1.2–1.4 ppm for CH).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHClIN).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates).

Discrepancies in data (e.g., unexpected peaks in NMR) may indicate residual solvents or decomposition products, necessitating recrystallization or column purification .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent iodine loss or degradation.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal. Avoid aqueous discharge due to potential environmental toxicity .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The 3-iodo group is a strong leaving site for Suzuki-Miyaura coupling, while the 4-chloro substituent may act as a directing group. Ethyl at C2 introduces steric hindrance, potentially slowing reactions at adjacent positions. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation via competitive coupling reactions (e.g., with arylboronic acids) is recommended. Contradictions in literature about substituent effects should be resolved by controlled kinetic studies .

Q. What strategies mitigate instability issues (e.g., dehalogenation or decomposition) during long-term storage of this compound?

- Methodological Answer :

- Stabilizers : Add radical inhibitors (e.g., BHT at 0.1% w/w) to prevent iodine radical formation.

- Packaging : Use septum-sealed vials with minimal headspace to reduce oxidation.

- Monitoring : Periodic GC-MS analysis to detect decomposition products (e.g., pyridine derivatives with reduced halogens). Stability studies under varying temperatures (4°C, 25°C) can establish shelf-life parameters .

Q. How can computational chemistry aid in predicting the biological or catalytic activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The chloro and iodo groups may enhance binding via halogen bonding.

- QSAR Models : Correlate substituent properties (Hammett σ constants, logP) with observed activity in lead optimization.

- Reactivity Predictions : DFT calculations (e.g., Gibbs free energy of transition states) to prioritize synthetic routes for novel derivatives .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 70–90%) may arise from differences in halogenation conditions (e.g., ICl vs. NIS). Researchers should replicate methods with rigorous control of moisture and temperature .

- Safety Classification : While some sources classify similar pyridines as "acute toxicity category 3," others lack data. Always default to stricter protocols (e.g., OSHA Hazard Communication Standard) until compound-specific studies are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.